- Preparation of 6-O-substituted benzoxazole and benzothiazole compounds for inhibiting CSF-1R signaling, World Intellectual Property Organization, , ,
Cas no 953770-85-9 (N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide)

N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide 化学的及び物理的性質
名前と識別子
-
- N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide
- AK174136
- N-Methyl-4-((2-(methylthio)benzo-[d]thiazol-6-yl)oxy)picolinamide
- YAEMTDVGLZRBQD-UHFFFAOYSA-N
- N-methyl-4-(2-(methylthio)benzo[d]thiazol-6-yloxy)picolinamide
- N-methyl-4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)oxy]pyridine-2-carboxamide
- 4-(2-methylsulfanyl-benzothiazol-6-yloxy)-pyridine-2-carboxylic acid methylamide
- N-Methyl-4-[[2-(methylthio)-6-benzothiazolyl]oxy]-2-pyridinecarboxamide (ACI)
- AKOS025396377
- SCHEMBL2676828
- C15H13N3O2S2
- CS-0187592
- MFCD28142669
- 953770-85-9
- I10428
- DS-8602
- N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide
-
- MDL: MFCD28142669
- インチ: 1S/C15H13N3O2S2/c1-16-14(19)12-7-10(5-6-17-12)20-9-3-4-11-13(8-9)22-15(18-11)21-2/h3-8H,1-2H3,(H,16,19)
- InChIKey: YAEMTDVGLZRBQD-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(OC2C=C3C(N=C(SC)S3)=CC=2)C=CN=1)NC
計算された属性
- せいみつぶんしりょう: 331.04491901g/mol
- どういたいしつりょう: 331.04491901g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96340-1g |
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |
953770-85-9 | 1g |
¥1316.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96340-250mg |
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |
953770-85-9 | 250mg |
¥676.0 | 2021-09-04 | ||
TRC | N116905-100mg |
N-Methyl-4-((2-(methylthio)benzo-[d]thiazol-6-yl)oxy)picolinamide |
953770-85-9 | 100mg |
$ 560.00 | 2022-06-02 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW126-10g |
N-METHYL-4-((2-(METHYLTHIO)BENZO[D]THIAZOL-6-YL)OXY)PICOLINAMIDE |
953770-85-9 | 97% | 10g |
$2400 | 2023-09-07 | |
A2B Chem LLC | AI64246-100mg |
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |
953770-85-9 | 95+% | 100mg |
$74.00 | 2023-12-29 | |
Crysdot LLC | CD11004407-1g |
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |
953770-85-9 | 95+% | 1g |
$285 | 2024-07-19 | |
1PlusChem | 1P00IJH2-250mg |
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |
953770-85-9 | 98% | 250mg |
$183.00 | 2025-03-01 | |
Ambeed | A125787-100mg |
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |
953770-85-9 | 95+% | 100mg |
$57.00 | 2021-07-07 | |
Chemenu | CM255977-1g |
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide |
953770-85-9 | 95% | 1g |
$269 | 2021-06-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZT907-100mg |
N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide |
953770-85-9 | 95+% | 100mg |
581CNY | 2021-05-08 |
N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide 合成方法
ごうせいかいろ 1
1.2 overnight, 70 °C
N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide Raw materials
N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide Preparation Products
N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide 関連文献
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamideに関する追加情報
Introduction to N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide (CAS No. 953770-85-9)
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide, a compound with the CAS number 953770-85-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound features a complex interplay of heterocyclic rings, including a benzo[d]thiazole moiety and a picolinamide group, which are known for their diverse biological activities.
The benzo[d]thiazole scaffold is particularly noteworthy, as it is a privileged structure in drug discovery, exhibiting a wide range of pharmacological effects. Specifically, the presence of the methylthio substituent in the benzo[d]thiazole ring enhances its interaction with biological targets, making it a valuable component in the design of novel therapeutic agents. The picolinamide group, on the other hand, contributes to the compound's solubility and bioavailability, which are critical factors in drug development.
Recent research has highlighted the importance of heterocyclic compounds in addressing various therapeutic challenges. Studies have demonstrated that benzo[d]thiazole derivatives can modulate multiple signaling pathways, making them promising candidates for treating conditions such as inflammation, cancer, and neurological disorders. The introduction of the 2-(methylthio)benzo[d]thiazol-6-yl moiety into N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide further expands its potential by enhancing its binding affinity to specific enzymes and receptors.
In particular, the picolinamide moiety has been extensively studied for its role in inhibiting protease enzymes, which are implicated in various diseases. The structural flexibility of this group allows for precise tuning of interactions with biological targets, making it an attractive feature for drug design. The combination of these structural elements in N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide suggests a multifaceted pharmacological profile that could be exploited for therapeutic purposes.
The synthesis of N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The precise control over reaction conditions is crucial to achieving high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.
Evaluation of the compound's biological activity has revealed promising results in preclinical studies. In vitro assays have shown that N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide exhibits inhibitory effects on several key enzymes involved in disease pathways. For instance, it has demonstrated potent activity against COX (cyclooxygenase) enzymes, which are central to inflammation regulation. Additionally, preliminary data suggest that this compound may interact with other targets relevant to cancer progression and neurological disorders.
The pharmacokinetic properties of N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide are also an area of active investigation. Studies have focused on optimizing its absorption, distribution, metabolism, and excretion (ADME) profiles to enhance its clinical efficacy. The picolinamide group plays a crucial role in improving solubility and bioavailability, which are essential for drug delivery systems.
One of the most exciting aspects of this compound is its potential for further derivatization to create novel analogs with enhanced properties. By modifying substituents on the benzo[d]thiazole ring or exploring different linkers between the aromatic moieties, researchers can fine-tune the pharmacological profile to target specific diseases more effectively. This flexibility underscores the importance of N-Methyl-4((2(methylthio benzo[d] thiazol 6 yl oxy)pico lin amide as a starting point for future drug development efforts.
The integration of computational methods into the study of N-Methyl 4 ((2(methyl thio benzo d thiazol 6 yl oxy)pico lin amide has also accelerated progress in understanding its behavior. Molecular modeling techniques have been used to predict binding interactions with biological targets and optimize lead compounds for better efficacy. These computational approaches complement experimental data and provide valuable insights into structure-function relationships.
In conclusion,N Methyl 4 ((2(methyl thio Benzo d Thiazol 6 yl Oxy)pico lin amide represents a significant contribution to pharmaceutical chemistry with its unique structural features and promising biological activities The compound's potential applications span multiple therapeutic areas including anti inflammatory agents anticancer drugs and neuroprotective agents Further research is warranted to fully elucidate its mechanisms of action and explore new derivatives that could improve clinical outcomes.
953770-85-9 (N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide) 関連製品
- 23688-89-3(6-Chloropyrazine-2-carboxylic acid)
- 1705849-41-7(3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide)
- 16576-25-3(2-Benzoylquinoline)
- 1806903-66-1(Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate)
- 1183141-57-2(1-(2-methoxyphenyl)methyl-1H-imidazol-2-amine)
- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)
- 25517-72-0(2-Oxazolidinone,3-amino-5-[(methylthio)methyl]-)
- 862974-65-0(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine)
- 1805051-89-1(3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine)
- 1567930-26-0((1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol)
